molecular formula C10H8FNO3 B1437258 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 869722-33-8

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B1437258
CAS No.: 869722-33-8
M. Wt: 209.17 g/mol
InChI Key: PXJPYWRFHOWZQA-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 869722-33-8) is a compound of significant interest due to its biological activities, particularly in the fields of antibacterial and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H8FNO3C_{10}H_{8}FNO_{3}. It features a fluorine atom at the 6-position and a carboxylic acid group at the 4-position of the tetrahydroquinoline structure. The compound has been synthesized through various methods and is noted for its potential therapeutic applications.

Antibacterial Activity

In Vitro Studies

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains using the agar diffusion method. The results indicated varying degrees of antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus (S. aureus)64
Escherichia coli (E. coli)128
Bacillus subtilis (B. subtilis)>256
Methicillin-resistant S. aureus (MRSA)>256
Pseudomonas aeruginosa (P. aeruginosa)>256

The compound demonstrated significant activity against S. aureus with an MIC of 64 μg/mL, which is promising compared to standard antibiotics like ampicillin and gentamicin . However, it exhibited weak activity against Gram-negative bacteria such as E. coli and P. aeruginosa .

Structure-Activity Relationship

The antibacterial efficacy of the compound appears to be influenced by structural modifications. Compounds with longer side chains showed enhanced activity against S. aureus and E. coli, suggesting that both the length and flexibility of substituents play crucial roles in their biological effectiveness .

Antiviral Activity

In addition to antibacterial properties, preliminary studies indicate potential antiviral activities against human coronaviruses (HCoV-229E and HCoV-OC43). The compound's structural characteristics may contribute to its ability to inhibit viral replication, although more extensive studies are required to confirm these effects .

Cytotoxicity

Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that this compound exhibits low cytotoxicity with IC50 values comparable to those of established antibiotics . This suggests a favorable safety profile for further development as an antibacterial agent.

Case Studies

Case Study 1: Antibacterial Evaluation

A series of experiments were conducted to evaluate the antibacterial activity of various derivatives of tetrahydroquinoline compounds. Among them, this compound showed promising results against S. aureus and E. coli. The study highlighted the importance of chemical modifications in enhancing antibacterial properties and suggested pathways for future research into more potent derivatives .

Case Study 2: Antiviral Potential

Another study explored the antiviral potential of tetrahydroquinoline derivatives against coronaviruses. Although not extensively studied for this specific compound yet, initial findings suggest that similar structures may inhibit viral entry or replication mechanisms . This opens avenues for developing antiviral therapies based on this scaffold.

Properties

IUPAC Name

6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJPYWRFHOWZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660456
Record name 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869722-33-8
Record name 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 4
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 5
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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